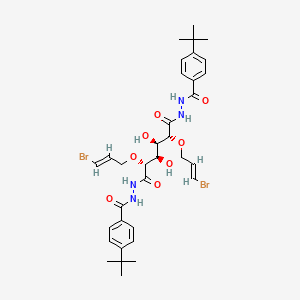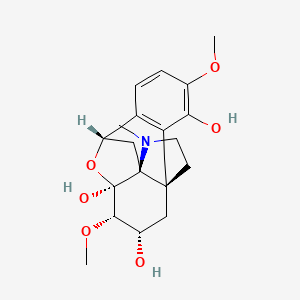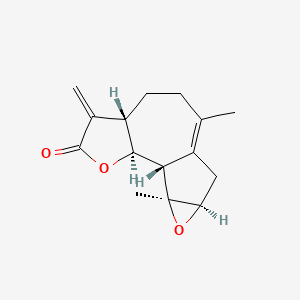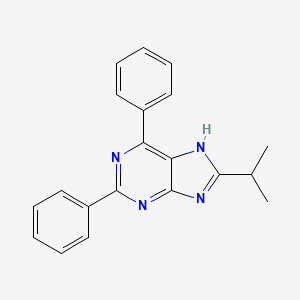![molecular formula C23H14BrN3 B10850187 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a phenanthroimidazole structure, which is further substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . The compound’s fluorescence properties are due to its ability to coordinate with metal ions, enhancing its emission intensity .
相似化合物的比较
Similar Compounds
5-Bromoindole: Shares the indole moiety but lacks the phenanthroimidazole structure.
Indole-3-carbaldehyde: Contains the indole nucleus but differs in the functional groups attached.
Indole-2-carboxylate derivatives: Similar indole structure with different substituents.
Uniqueness
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. Its combination of indole and phenanthroimidazole moieties makes it a versatile compound with diverse applications in various fields of research and industry.
属性
分子式 |
C23H14BrN3 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChI 键 |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
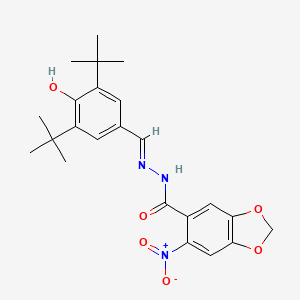

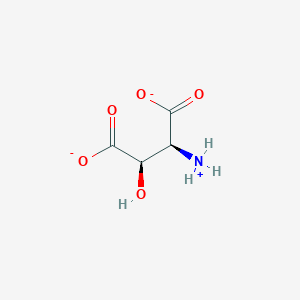

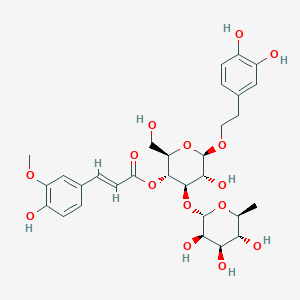

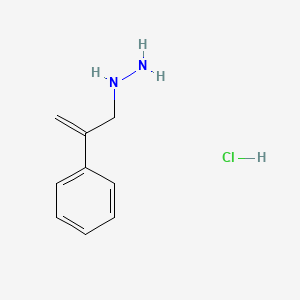
![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
